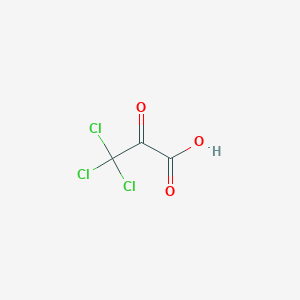
N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide” is a complex organic compound. It contains a thiadiazole ring, which is a type of heterocycle. The compound also has dimethoxyphenyl and isopropoxybenzamide groups .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups around the thiadiazole ring. Unfortunately, without specific data, a detailed analysis isn’t possible .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the thiadiazole ring and the various functional groups attached to it .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, stability, and reactivity .
Scientific Research Applications
Mechanism of Formation and Structural Analysis
- Thiadiazoles, including compounds similar to N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide, have been studied for their chemical formation mechanisms and structural properties. The condensation reaction of thiobenzamide, in the presence of dimethyl sulfoxide and an acid, affords thiadiazole derivatives. These compounds' structures have been ascertained by spectroscopic properties and X-ray diffraction, providing essential information on the mechanism of thiadiazoles formation from both thiobenzamides and N-substituted thioureas (Forlani et al., 2000).
Antiproliferative and Antimicrobial Properties
- Schiff bases derived from 1,3,4-thiadiazole compounds have been designed and synthesized to investigate their biological activities. Some of these compounds have shown high DNA protective ability against oxidative stress and strong antimicrobial activity against specific bacteria. This suggests potential applications in developing new therapeutic strategies and antimicrobial agents (Gür et al., 2020).
Novel Metal Complexes
- Novel metal complexes of 5-(4-isopropoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine have been synthesized and characterized, indicating potential applications in material science and catalysis. These complexes have been analyzed by elemental analysis, FT-IR, and UV/visible spectra, suggesting their utility in various chemical processes and as precursors for material synthesis (Al-Amiery et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-12(2)27-14-7-5-13(6-8-14)18(24)21-20-23-22-19(28-20)16-11-15(25-3)9-10-17(16)26-4/h5-12H,1-4H3,(H,21,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTESWOOQURLDIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=C(C=CC(=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-bromophenyl)-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2390304.png)
![4-bromo-N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2390305.png)


![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4,6-difluoro-1,3-benzothiazol-2-amine](/img/structure/B2390310.png)
![Methyl 3-[(2-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2390312.png)
![4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-N-methylpyrimidin-2-amine](/img/structure/B2390314.png)






